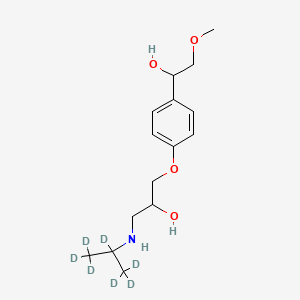

alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) (mixture of stereoisomers)

CAS No.:

Cat. No.: VC16525697

Molecular Formula: C15H25NO4

Molecular Weight: 290.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H25NO4 |

|---|---|

| Molecular Weight | 290.41 g/mol |

| IUPAC Name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]propan-2-ol |

| Standard InChI | InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/i1D3,2D3,11D |

| Standard InChI Key | OFRYBPCSEMMZHR-UENXPIBQSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(COC)O)O |

| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) possesses the molecular formula C₁₅D₇H₁₈NO₄ and a molecular weight of 290.4064 g/mol . The deuterium atoms are strategically incorporated at the isopropyl group (positions 1,1,1,2,3,3,3), as shown in its SMILES notation:

[2H]C([2H])([2H])C([2H])(NCC(O)COc1ccc(cc1)C(O)COC)C([2H])([2H])[2H] .

Stereochemical Considerations

As a mixture of stereoisomers, this compound exists in multiple configurations due to chiral centers at the hydroxyl-bearing carbon and the secondary alcohol position. The unlabelled counterpart (CAS 56392-16-6) exhibits β₁-adrenergic receptor antagonist activity, though the deuterated form primarily serves analytical purposes .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]propan-2-ol |

| CAS Number | 1276197-39-7 |

| Purity | ≥99 atom % D, ≥98% chemical |

| Storage Conditions | Room temperature |

| Stability | >24 months under inert gas |

Synthetic and Analytical Applications

Role as Internal Standard

Deuterated internal standards like alpha-hydroxymetoprolol-d7 are indispensable in modern bioanalysis. In a validated LC-Orbitrap MS method, this compound demonstrated:

Chromatographic Resolution

Using a Lux Amylose-2 chiral column (250 × 4.6 mm, 5 µm), researchers achieved baseline separation of metoprolol enantiomers within 7 minutes using a mobile phase of 15 mM ammonium acetate (pH 5.0) and 0.1% diethylamine in acetonitrile (50:50 v/v) . The resolution factor of 2.24 ensures accurate stereoisomer quantification .

Table 2: Method Validation Parameters (Human Plasma)

| Parameter | alpha-Hydroxymetoprolol-d7 | Metoprolol-d7 |

|---|---|---|

| Precision (RSD%) | ≤6.8 | ≤5.2 |

| Accuracy (% nominal) | 93.4–106.7 | 95.1–104.9 |

| Matrix Effect | 98.2–102.4% | 97.8–101.9% |

Pharmacokinetic Relevance

Metabolic Pathways

Metoprolol undergoes extensive hepatic metabolism via CYP2D6 into alpha-hydroxymetoprolol, which retains ~10% β₁-blocking activity . The deuterated analog’s pharmacokinetic profile mirrors the native metabolite, enabling precise assessment of:

Inter-Subject Variability

Studies using intravenous deuterated metoprolol revealed:

Emerging Research Directions

Dried Blood Spot (DBS) Analysis

A novel DBS method utilizing alpha-hydroxymetoprolol-d7 achieved:

High-Resolution Mass Spectrometry

Orbitrap-based methods (resolution >50,000 FWHM) now enable simultaneous quantification of metoprolol and its deuterated metabolite with <2.1 ppm mass accuracy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume